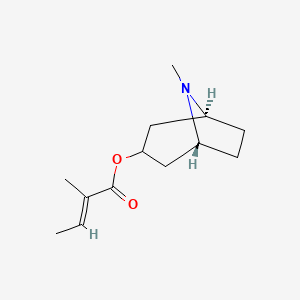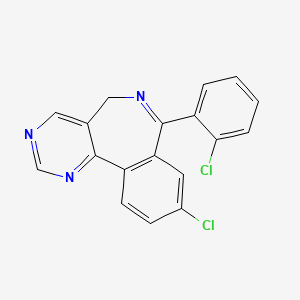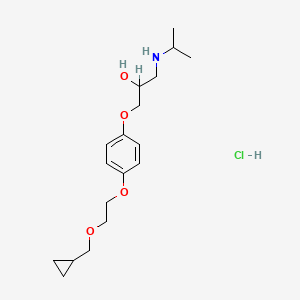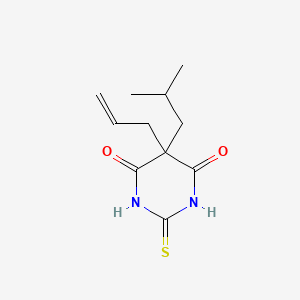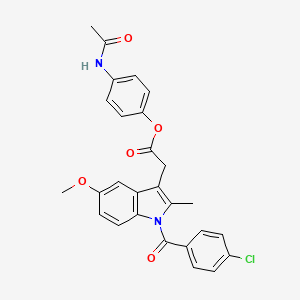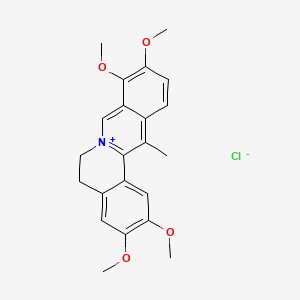
Dehydrocorydaline chloride
描述
Dehydrocorydaline chloride is an alkaloid isolated from Rhizoma corydalis. It exhibits anti-inflammatory, antinociceptive, and anti-tumor effects .
Synthesis Analysis
The synthesis of Dehydrocorydaline chloride has been achieved with an overall yield of 47% . The spectroscopic data for this compound were a good match with those reported for the natural product .Molecular Structure Analysis
The molecular formula of Dehydrocorydaline chloride is C22H24ClNO4 . The most abundant alkaloid in Corydalis Rhizoma (CR) extract is Dehydrocorydaline, accounting for more than 50% of total alkaloids .Chemical Reactions Analysis
Dehydrocorydaline chloride has been shown to have anti-inflammatory effects in LPS-treated macrophages . It inhibits proinflammatory cytokines release, for example, TNF- α, IL-6 .科研应用
Pharmacokinetics and Detection
- Pharmacokinetics Study : A study developed a method for determining dehydrocorydaline in rat plasma, providing insights into its pharmacokinetics after oral administration. This method was found to be essential for understanding the compound's behavior in biological systems (Li et al., 2014).
Anticancer Properties
- Inhibition of Lung Cancer Cell Metastasis : Research revealed that dehydrocorydaline inhibits metastasis in non-small cell lung carcinoma cells by affecting matrix metalloproteinases and B cell lymphoma 2 signaling (Lee et al., 2017).
- Breast Cancer Cell Proliferation : Another study found that dehydrocorydaline induces apoptosis in breast cancer cells, highlighting its potential as an anti-tumor agent (Xu et al., 2012).
Neuropharmacological Effects
- Antidepressant-Like Effects : Dehydrocorydaline was observed to have antidepressant-like effects in mice, potentially by inhibiting uptake-2 monoamine transporters (Jin et al., 2019).
Cardiovascular Applications
- Protection Against Myocardial Injury : A study suggested that dehydrocorydaline protects against sepsis-induced myocardial injury through modulating the TRAF6/NF-κB pathway (Li et al., 2021).
- Cardiac Accumulation Mechanism : Research into the transport mechanism of dehydrocorydaline in the heart identified organic cation transporter 1 and 3 as key contributors to its high accumulation in cardiac tissue (Chen et al., 2020).
Analgesic and Anti-inflammatory Effects
- Antinociceptive Effects : Dehydrocorydaline showed significant antinociceptive effects in mouse models of inflammatory pain, involving opioid receptor signaling and inflammatory cytokines (Yin et al., 2016).
Other Applications
- Nematocidal Activity : A study highlighted dehydrocorydaline's promising nematocidal activity with relatively low cytotoxicity, suggesting its potential as a remedy for parasitic diseases (Matsuhashi et al., 2002)
性质
IUPAC Name |
2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24NO4.ClH/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOSEFNJXIPZNV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30045-16-0 (Parent) | |
| Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00909882 | |
| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrocorydaline chloride | |
CAS RN |
10605-03-5 | |
| Record name | Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10605-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC297886 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



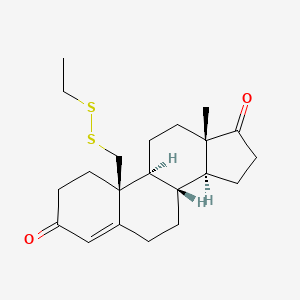
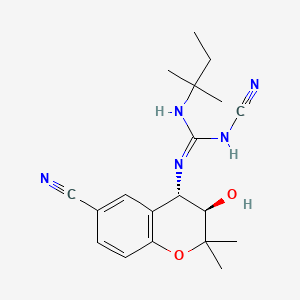
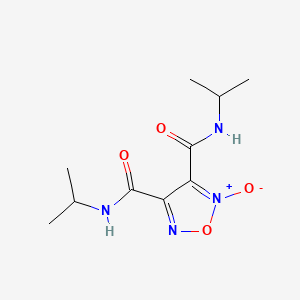
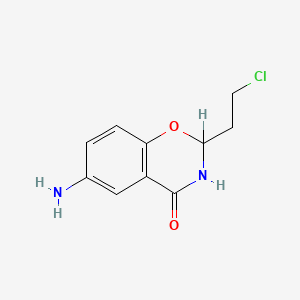
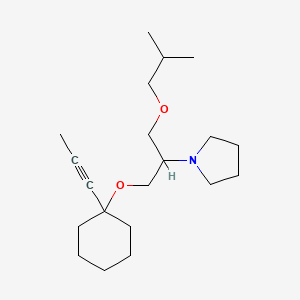
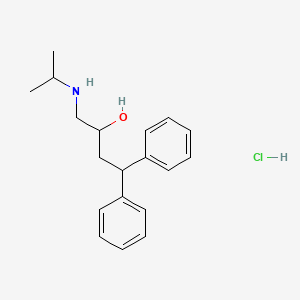
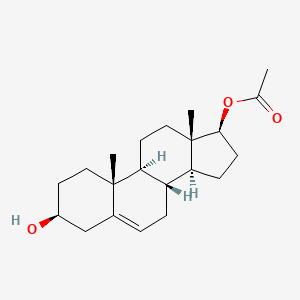
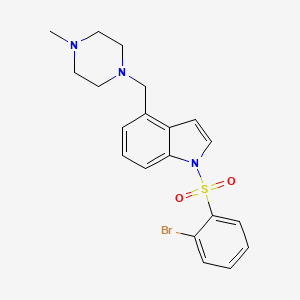
![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)
